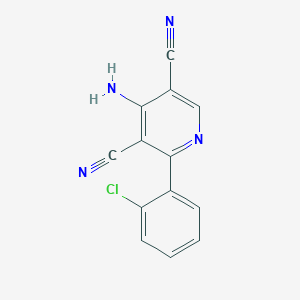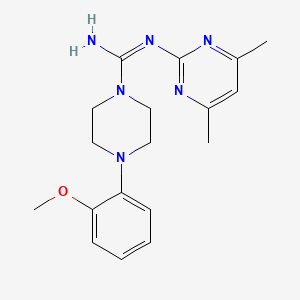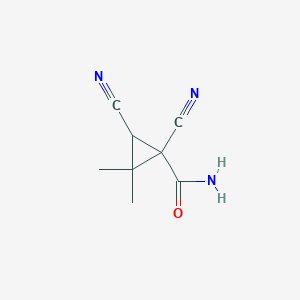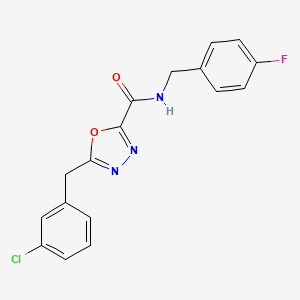
4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and two nitrile groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Diamines.
Substitution: Hydroxy or alkyl-substituted pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the amino and nitrile groups is crucial for binding to biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile groups can participate in dipole interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(2-fluorophenyl)-3,5-pyridinedicarbonitrile
- 4-Amino-2-(2-bromophenyl)-3,5-pyridinedicarbonitrile
- 4-Amino-2-(2-methylphenyl)-3,5-pyridinedicarbonitrile
Uniqueness
Compared to its analogs, 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C13H7ClN4 |
|---|---|
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
4-amino-2-(2-chlorophenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-11-4-2-1-3-9(11)13-10(6-16)12(17)8(5-15)7-18-13/h1-4,7H,(H2,17,18) |
Clé InChI |
GMMNOWLEXZODTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C(=C2C#N)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)


methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)